3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Description
3-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine core with bromine and methoxy substituents at positions 3 and 6, respectively. This scaffold is of significant interest in medicinal chemistry due to its role as a kinase inhibitor, particularly targeting FGFR (fibroblast growth factor receptor) and TNIK (TRAF2- and NCK-interacting kinase) . The bromine atom at position 3 may contribute to halogen bonding in protein interactions, while the methoxy group at position 6 enhances solubility and modulates electronic properties .
Properties
IUPAC Name |
3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-3-2-5-6(9)4-10-8(5)11-7/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISENGFMRAAURKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=CN2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401262461 | |
| Record name | 3-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190317-52-2 | |
| Record name | 3-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190317-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 6-methoxy-1H-pyrrolo[2,3-b]pyridine. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Cross-Coupling Reactions: The bromine atom can engage in cross-coupling reactions with organometallic reagents in the presence of palladium catalysts.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Employed in cross-coupling reactions.
Solvents: Dichloromethane, ethanol, and other organic solvents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine acts as a scaffold for developing various kinase inhibitors and therapeutic agents. Its interaction with Fibroblast Growth Factor Receptors (FGFRs) is particularly noteworthy:
- Target of Action : FGFRs play a crucial role in cellular processes such as proliferation and migration.
- Mode of Action : The compound inhibits FGFR activity, affecting key signaling pathways including:
- RAS–MEK–ERK
- PLCγ
- PI3K–Akt
In vitro studies have demonstrated that this compound can inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis, making it a promising candidate for cancer therapeutics .
Organic Synthesis
The compound serves as an essential building block in organic synthesis. Its unique structure allows for various chemical modifications, facilitating the development of more complex molecules. Common synthetic methods include:
- Bromination : Using N-bromosuccinimide (NBS) in dichloromethane.
- Substitution Reactions : Capable of undergoing nucleophilic substitutions due to the presence of the bromine atom .
Inhibitory Activity Against FGFRs
A detailed study evaluated derivatives of pyrrolo[2,3-b]pyridines, including this compound. Notably, compound 4h exhibited potent inhibitory activity against FGFR1–4 with IC50 values ranging from 7 to 712 nM. This highlights its potential as a lead compound for further development in cancer therapy .
| Compound | FGFR IC50 Values (nM) |
|---|---|
| 4h | 7 (FGFR1), 9 (FGFR2), 25 (FGFR3), 712 (FGFR4) |
Biological Studies
Research indicates that derivatives of this compound exhibit significant biological activity against various cancer cell lines. For instance, in vitro assays demonstrated that these compounds can inhibit cancer cell proliferation while showing low cytotoxicity towards normal cells. This selectivity is crucial for therapeutic applications .
Biochemical Properties
The biochemical properties of this compound include:
- Solubility : Generally soluble in organic solvents.
- Stability : Stable under standard laboratory conditions.
- Reactivity : Capable of undergoing substitution reactions due to the bromine atom.
Mechanism of Action
The mechanism of action of 3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine in biological systems is not fully elucidated. derivatives of pyrrolo[2,3-b]pyridine are known to inhibit specific kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to derivatives with modifications in substituent positions, core heteroatoms, and biological targets. Key examples include:
2.1.1 5-Bromo-3-Substituted Pyrrolo[2,3-b]Pyridines
- Example: 5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (Compound 20b) Substituents: Bromine at position 5, ethynylpyridine at position 3. Activity: Demonstrates improved hydrophobic interactions in kinase binding pockets due to the ethynyl group. Synthesis: Prepared via Sonogashira coupling, highlighting versatility in introducing alkynyl substituents .
2.1.2 3,5-Disubstituted Pyrrolo[2,3-b]Pyridines
- Example : 5-Aryl-3-nicotinamido derivatives (e.g., Compound 8a)
- Substituents : Aryl groups at position 5 and nicotinamide at position 3.
- Activity : Enhanced FGFR1 inhibition (IC₅₀ < 100 nM) due to hydrogen bonding with hinge-region residues (e.g., G485) .
- Key Difference : The absence of a methoxy group in these derivatives reduces solubility compared to 3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine .
2.1.3 Thieno[2,3-b]Pyridines
- Example: (E)-3-Amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide Core Modification: Sulfur replaces nitrogen in the fused ring. Activity: Targets phosphoinositide-specific phospholipase C (pi-PLC) with nanomolar antiproliferative activity in triple-negative breast cancer . Solubility: Poor aqueous solubility necessitates formulation with cyclodextrins, unlike pyrrolo analogs .
Physicochemical and Pharmacokinetic Properties
- Solubility Trends: Pyrrolo derivatives generally exhibit better solubility than thieno analogs due to nitrogen’s hydrogen-bonding capacity . Methoxy groups further enhance solubility in the target compound .
- Synthetic Flexibility: Bromine at position 3 allows for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira) .
Biological Activity
Overview
3-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2O. This compound features a pyrrolo[2,3-b]pyridine core structure, which is notable for its biological activities, particularly its interaction with fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in various cellular processes, including proliferation, migration, and differentiation, making them significant targets in cancer therapy.
Target of Action:
The primary target of this compound is the FGFR.
Mode of Action:
The compound inhibits FGFR activity, which subsequently affects several key biochemical pathways:
- RAS–MEK–ERK
- PLCγ
- PI3K–Akt
These pathways are integral to cellular signaling and have implications in tumor growth and survival.
In Vitro Studies
Research has demonstrated that this compound exhibits significant antiproliferative effects on breast cancer cell lines, specifically the 4T1 cell line. The compound not only inhibits cell proliferation but also induces apoptosis. The effectiveness of this compound can be summarized as follows:
| Activity | Effect |
|---|---|
| Cell Proliferation | Inhibition observed |
| Apoptosis | Induction confirmed |
| Migration/Invasion | Significant inhibition |
Case Studies
A detailed study reported that derivatives of 1H-pyrrolo[2,3-b]pyridines, including this compound, showed potent inhibitory activity against FGFRs. Specifically, compound 4h from this series demonstrated IC50 values against FGFR1–4 ranging from 7 to 712 nM. This highlights the potential of these compounds as lead candidates for further development in cancer therapeutics .
The biochemical properties of this compound include:
- Solubility: Generally soluble in organic solvents.
- Stability: Stable under standard laboratory conditions.
- Reactivity: Capable of undergoing substitution reactions due to the presence of the bromine atom.
Research Applications
The compound has several applications in scientific research:
- Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors and other therapeutic agents.
- Organic Synthesis: Utilized as a building block for synthesizing more complex molecules.
- Biological Studies: Investigated for its potential anticancer properties and other biological activities.
Comparison with Similar Compounds
To understand its unique properties better, we can compare this compound with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 6-Bromo-1H-pyrrolo[2,3-b]pyridine | Similar structure without methoxy group | Moderate FGFR inhibition |
| 3-Methoxy-1H-pyrrolo[2,3-b]pyridine | Different substitution pattern | Variable activity depending on substitution |
| 1H-Pyrrolo[2,3-b]pyridine Derivatives | Broad range of derivatives available | Diverse biological activities |
Q & A
Q. What are the optimal synthetic routes for 3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, and how can regioselectivity be ensured?
Methodological Answer: The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:
- Regioselective bromination : Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C .
- Methoxy group introduction : Methoxy substitution at the 6-position often employs nucleophilic aromatic substitution (SNAr) with sodium methoxide or Pd-catalyzed coupling using methoxyboronic acids .
- Purification : Silica gel chromatography with dichloromethane/ethyl acetate (90:10) is effective for isolating intermediates .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns. For example, the methoxy group appears as a singlet at δ 3.8–4.0 ppm, while aromatic protons show coupling in the δ 7.5–9.0 ppm range .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₈H₆BrN₂O: calculated 233.97, observed 233.96) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C-Br stretch at 550–600 cm⁻¹, C-O stretch at 1250–1300 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition (e.g., BTK, FGFR)?
Methodological Answer:
- Scaffold modification : Replace the bromine at C3 with electron-withdrawing groups (e.g., nitro, cyano) to enhance binding to hinge regions of kinases .
- Substituent variation : Introduce aryl groups at C5 via Suzuki-Miyaura coupling to explore hydrophobic pocket interactions (e.g., 4-trifluoromethylphenyl improves IC₅₀ by 10-fold) .
- In vitro assays : Use enzymatic IC₅₀ measurements (e.g., BTK inhibition at <10 nM) and cell-based proliferation assays (e.g., MCF-7 breast cancer cells) .
Q. What strategies address poor aqueous solubility in preclinical studies?
Methodological Answer:
- Prodrug design : Introduce phosphate or PEGylated groups at the methoxy position to enhance solubility .
- Co-solvent systems : Use DMSO/PBS (10:90) for in vivo administration, ensuring <5% DMSO to avoid toxicity .
- Crystallization screening : Optimize polymorphs using solvent evaporation (e.g., ethanol/water mixtures) .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Assay standardization : Compare IC₅₀ values using identical enzyme sources (e.g., recombinant vs. cell-derived kinases) .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
- Data normalization : Use internal controls (e.g., staurosporine as a pan-kinase inhibitor reference) .
Q. What computational methods predict binding modes with targets like FGFR1?
Methodological Answer:
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions (e.g., hydrogen bonding with G485 and D641 residues in FGFR1) .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to validate binding poses .
- Free energy perturbation (FEP) : Quantify energy changes for substituent modifications (e.g., methoxy vs. ethoxy) .
Q. How are competing reaction pathways managed in cross-coupling reactions?
Methodological Answer:
Q. What mechanisms explain apoptosis induction in diffuse malignant peritoneal mesothelioma (DMPM) models?
Methodological Answer:
- Caspase activation : Monitor caspase-3/7 cleavage via Western blot (e.g., 3f derivative increases cleaved caspase-3 by 5-fold) .
- Survivin downregulation : Quantify Thr34-phosphorylated survivin using ELISA (IC₅₀ < 1 μM) .
- Synergy studies : Combine with paclitaxel (1:1 molar ratio) to achieve a combination index (CI) < 0.3 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
